

Disperse Red 74 (CAS 61703-11-5): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 74*

Cat. No.: *B3029303*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for **Disperse Red 74**. It is important to note that while extensive data exists for the general class of disperse dyes, specific in-depth toxicological and mechanistic studies on **Disperse Red 74** (CAS 61703-11-5) are limited in publicly accessible scientific literature. Therefore, some sections of this guide draw upon data from structurally related disperse azo dyes to provide context and potential research avenues. All information derived from external sources is appropriately cited.

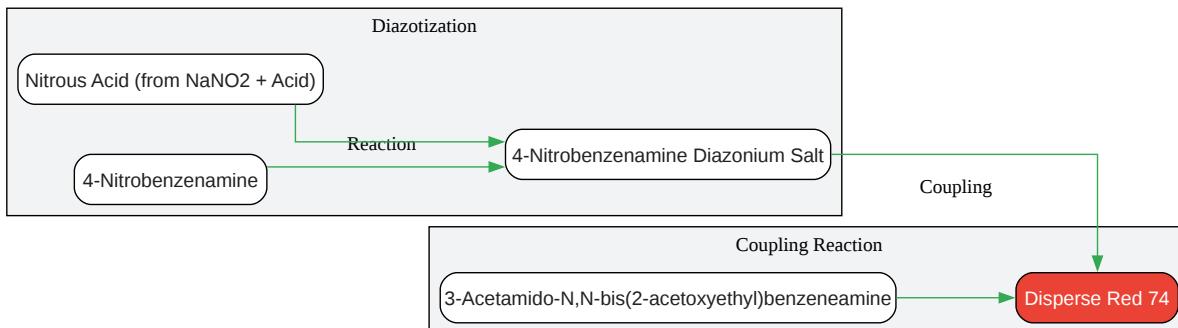
Introduction

Disperse Red 74, identified by the CAS number 61703-11-5, is a monoazo disperse dye.^[1] These dyes are organic colorants with low water solubility, designed for dyeing hydrophobic fibers such as polyester, acetate, and nylon.^[2] Their application typically involves high-temperature dispersion in an aqueous medium, allowing the dye molecules to penetrate and color the synthetic fibers.^[2] While primarily used in the textile industry, the potential for human exposure through contact with dyed fabrics and environmental release has prompted interest in their biological and toxicological profiles. This guide synthesizes the available physicochemical data, manufacturing processes, and the limited toxicological information for **Disperse Red 74**, alongside relevant data from related compounds to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Red 74** is presented in Table 1. This data is crucial for understanding its behavior in experimental settings and its potential environmental fate.

Property	Value	Reference
CAS Number	61703-11-5	[3][4]
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₇	[5]
Molecular Weight	471.46 g/mol	[1]
Appearance	Dark reddish-brown to purple powder	[5][6]
Solubility	Soluble in ethanol and acetone; low water solubility	[5][6]
Maximum Absorption Wavelength (λ _{max})	496 nm	[7]
Boiling Point	686.4 ± 55.0 °C at 760 mmHg	[8]
Density	1.3 ± 0.1 g/cm ³	[8]
Flash Point	368.9 ± 31.5 °C	[8]


Manufacturing and Synthesis

The synthesis of **Disperse Red 74** involves a multi-step chemical process. The primary manufacturing method is through diazotization and coupling reactions.[1]

A general workflow for the synthesis is as follows:

- **Diazotization:** 4-Nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.[1]
- **Coupling:** The resulting diazonium salt is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to form the final **Disperse Red 74** molecule.[1]

A schematic representation of this synthesis workflow is provided below.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Disperse Red 74**.

Toxicological Profile

Direct and comprehensive toxicological data for **Disperse Red 74** is not readily available in the peer-reviewed literature. However, studies on other disperse azo dyes provide insights into potential toxicological endpoints.

Cytotoxicity and Genotoxicity

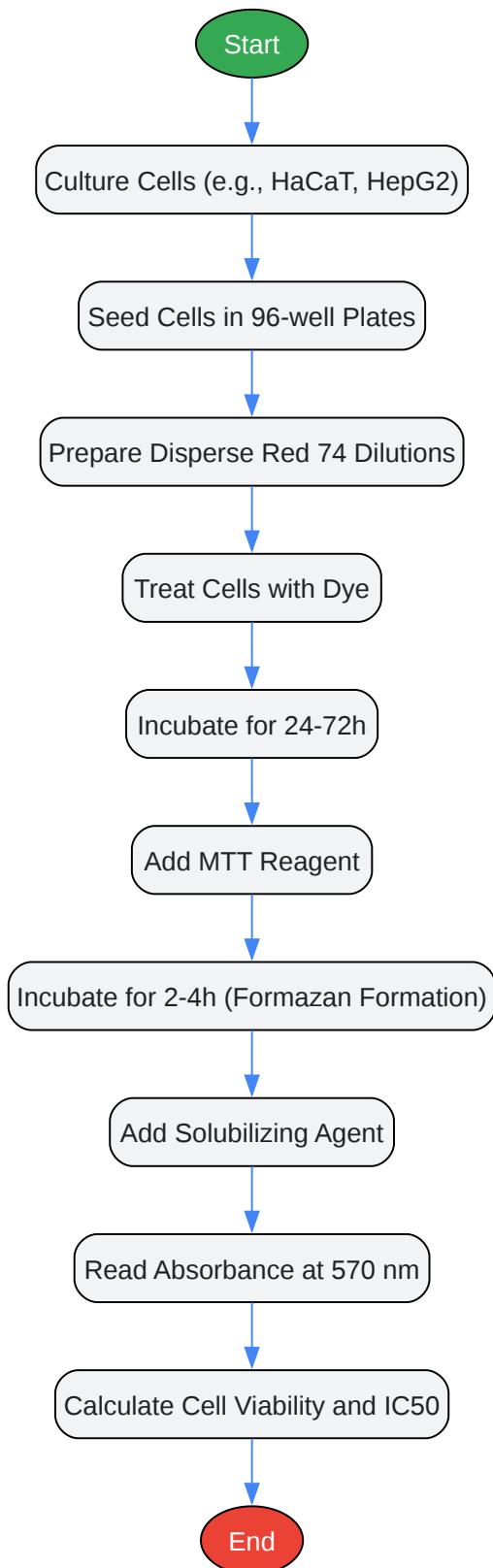
- Disperse Red 1, a structurally related azo dye, has been shown to induce cytotoxic and genotoxic effects in mouse germ cells *in vivo*, leading to increased frequency of sperm with abnormal morphology and decreased fertility.^[9] It has also demonstrated mutagenic effects in human hepatoma cells (HepG2) and lymphocytes.^[9]
- *In silico* studies have suggested that some genotoxic azo dyes, including Disperse Red 1, can interact with DNA, primarily through minor groove binding.^[10]

Skin Sensitization

- Disperse dyes are recognized as important contact allergens in textiles.^[11]

- Studies using the Local Lymph Node Assay (LLNA) on other disperse dyes have been conducted to assess their skin sensitization potential. While no specific LLNA data for **Disperse Red 74** was found, this assay is a standard method for evaluating the allergenic potential of such compounds.

Experimental Protocols

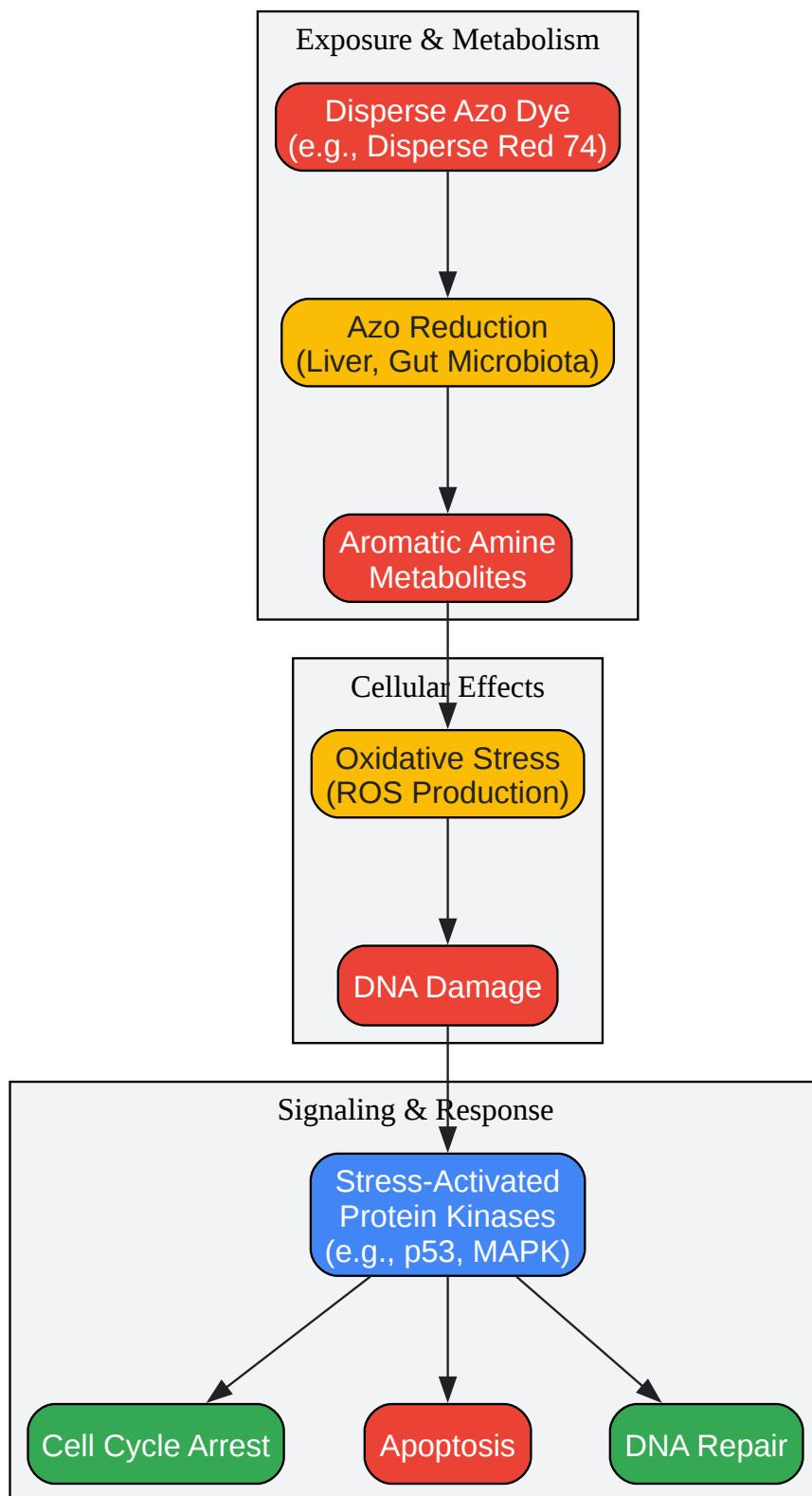

Detailed experimental protocols for toxicological testing of **Disperse Red 74** are not published. However, standard methodologies used for other disperse dyes can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a disperse dye.

- Cell Culture: Culture a relevant cell line (e.g., human keratinocytes HaCaT, or human liver cells HepG2) in appropriate media and conditions.
- Cell Seeding: Seed cells into 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **Disperse Red 74** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.
- Treatment: Replace the medium in the wells with the medium containing different concentrations of **Disperse Red 74**. Include a vehicle control (solvent only) and a positive control.
- Incubation: Incubate the plates for 24, 48, or 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).


[Click to download full resolution via product page](#)

A general workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways

The specific signaling pathways affected by **Disperse Red 74** have not been elucidated. However, based on the toxicological profiles of other azo dyes, several pathways could be implicated in its potential biological effects. Azo dyes can be metabolized by azoreductases in the liver and gut microbiota, leading to the formation of aromatic amines, which are often implicated in toxicity. These metabolites can induce oxidative stress and DNA damage, potentially activating stress-response pathways.

The diagram below illustrates a hypothetical signaling pathway that could be initiated by exposure to a disperse azo dye and its metabolites.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway for azo dye-induced toxicity.

Analytical Methods

The detection and quantification of **Disperse Red 74** in various matrices are essential for exposure and environmental monitoring. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common analytical technique for disperse dyes.

Analytical Method	Matrix	Sample Preparation	Detection	Reference
HPLC-UV/Vis	Textiles	Solvent extraction	UV/Vis Detector	[2]
LC-MS/MS	Environmental Samples	Solid-phase extraction	Mass Spectrometry	[2]

Conclusion and Future Directions

Disperse Red 74 is a commercially relevant monoazo dye with a well-defined chemical structure and established manufacturing processes. However, there is a significant gap in the publicly available scientific literature regarding its specific toxicological profile and mechanism of action. While data from related disperse azo dyes suggest potential for cytotoxicity, genotoxicity, and skin sensitization, dedicated studies on **Disperse Red 74** are necessary for a comprehensive risk assessment.

Future research should focus on:

- In vitro and in vivo toxicological studies to determine the cytotoxic, genotoxic, and skin-sensitizing potential of pure **Disperse Red 74**.
- Mechanistic studies to identify the specific signaling pathways affected by **Disperse Red 74** and its metabolites.
- Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.
- Development and validation of sensitive analytical methods for the detection of **Disperse Red 74** and its metabolites in biological and environmental samples.

A deeper understanding of the biological effects of **Disperse Red 74** is crucial for ensuring its safe use and for the development of potentially safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2022178704A1 - Method for decolorizing textiles - Google Patents [patents.google.com]
- 2. kalite.com [kalite.com]
- 3. sdc.org.uk [sdc.org.uk]
- 4. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. dokumen.pub [dokumen.pub]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening assessment - Canada.ca [canada.ca]
- 11. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-Wt coculture-based sensitization assay (LCSA) [openagrar.de]
- To cite this document: BenchChem. [Disperse Red 74 (CAS 61703-11-5): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029303#disperse-red-74-cas-number-61703-11-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com